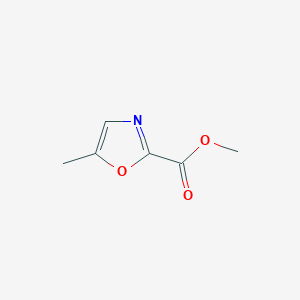
塩基性青色41
概要
説明
Basic blue 41 is a synthetic dye commonly used in various industries, particularly in the textile industry. It is known for its vibrant blue color and is used to dye fabrics, paper, and other materials. The compound is also utilized in scientific research for various applications, including as a staining agent in biological studies.
科学的研究の応用
Basic blue 41 has a wide range of applications in scientific research, including:
Biological Staining: The dye is used to stain biological tissues and cells for microscopic examination.
Chemical Analysis: It is used as an indicator in various chemical assays and reactions.
Environmental Studies: Basic blue 41 is used in studies related to water pollution and dye removal from wastewater.
Material Science: The dye is used to study the adsorption properties of different materials.
作用機序
Target of Action
Basic Blue 41, also known as Cationic Blue 41, is primarily used as a dye . Its primary targets are the fibers it is intended to color, particularly acrylic fibers . These fibers have a strong affinity for Basic Blue 41, allowing the dye to bind effectively and produce a vibrant color .
Mode of Action
Basic Blue 41 interacts with its targets (acrylic fibers) through a process known as adsorption . This process involves the dye molecules adhering to the surface of the fibers. The dye’s chemical structure, specifically its azo class and quaternary ammonium salt, facilitates this interaction . The result is a stable, colorful dye on the fibers .
Biochemical Pathways
Specifically, it can be removed from aqueous solutions through adsorption by various materials, such as tree ferns and lignocellulosic material . This process can be considered a biochemical pathway in the context of environmental science.
Pharmacokinetics
At 20℃, its solubility in water is 40 g/L . Its adsorption onto fibers is influenced by factors such as initial dye concentration, contact time, adsorbent dose, solution pH, and ionic strength .
Result of Action
The primary result of Basic Blue 41’s action is the coloring of fibers, particularly acrylic fibers . The dye imparts a bright blue color to the fibers . It is also used in combination with other dyes to produce various colors .
Action Environment
The action of Basic Blue 41 is influenced by several environmental factors. The pH of the dyeing bath, for instance, affects the stability of the color . The dye’s interaction with copper and iron ions during dyeing can cause slight variations in color . Additionally, the dye’s action can be influenced by temperature, with high-temperature dyeing (120℃) resulting in unchanged color light .
準備方法
Synthetic Routes and Reaction Conditions
Basic blue 41 is typically synthesized through a series of chemical reactions involving aromatic amines and other organic compounds. The synthesis often involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as aniline or its derivatives, to form the dye.
Oxidation: The resulting compound is oxidized to produce the final dye.
Industrial Production Methods
In industrial settings, the production of Basic blue 41 involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Mixing and Heating: The reactants are mixed and heated to specific temperatures to facilitate the reactions.
Purification: The crude dye is purified through filtration, crystallization, and washing to remove impurities.
Drying and Packaging: The purified dye is dried and packaged for distribution.
化学反応の分析
Types of Reactions
Basic blue 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Basic blue 41 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium dithionite and other reducing agents are used to reduce the dye.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, different oxidation products can be formed.
Reduction Products: The leuco form of the dye is a major product of reduction reactions.
Substitution Products: Various substituted derivatives of Basic blue 41 can be formed through substitution reactions.
類似化合物との比較
Basic blue 41 can be compared with other similar dyes, such as:
Methylene Blue: Similar in color and used for similar applications, but has different chemical properties and synthesis routes.
Basic Blue 9: Another blue dye with similar applications but different molecular structure.
Basic Blue 3: Used in textile and paper industries, but differs in its chemical composition and properties.
Basic blue 41 is unique due to its specific chemical structure, which imparts distinct properties such as color intensity, solubility, and reactivity.
特性
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O2S.CH4O4S/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13,24H,4,11-12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFGBJTSNWTDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051624 | |
| Record name | C.I. Basic Blue 41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12270-13-2 | |
| Record name | Basic Blue 41 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12270-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic blue 41 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012270132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Basic Blue 41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC BLUE 41 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ECX0J387P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Ethyl(methyl)amino]acetamide](/img/structure/B37658.png)
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)


![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)






